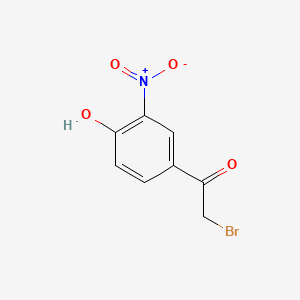

2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-hydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-4-8(12)5-1-2-7(11)6(3-5)10(13)14/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFUHIYILOQDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063682 | |

| Record name | Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5029-61-8 | |

| Record name | 2-Bromo-1-(4-hydroxy-3-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5029-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromo-4-hydroxy-3-nitroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4'-hydroxy-3'-nitroacetophenone: Properties, Synthesis, and Applications in Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-Bromo-4'-hydroxy-3'-nitroacetophenone is a substituted aromatic α-bromoketone of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique trifunctional structure—a reactive α-bromo ketone, an electron-withdrawing nitro group, and a phenolic hydroxyl group—makes it a versatile building block for constructing complex heterocyclic systems and a potent tool for probing biological pathways. With a molecular weight of 260.04 g/mol , this compound serves as a key intermediate in the synthesis of targeted therapeutic agents, most notably as a covalent modifier of enzymes. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol with mechanistic insights, methods for analytical characterization, and a discussion of its primary applications in the field of drug development, particularly as a covalent inhibitor.

Core Molecular Profile

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section outlines the essential identifiers and physicochemical characteristics of this compound.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is critical for literature searches, regulatory compliance, and experimental reproducibility. The compound is known by several names and is tracked by various international chemical databases.

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 2-bromo-1-(4-hydroxy-3-nitrophenyl)ethanone |

| CAS Number | 5029-61-8[1][2] |

| Molecular Formula | C₈H₆BrNO₄[1] |

| InChI Key | ADFUHIYILOQDHG-UHFFFAOYSA-N[1] |

| SMILES | Oc1ccc(cc1=O)C(=O)CBr[1] |

| PubChem Substance ID | 329815540[1] |

Physicochemical Properties

The physical and chemical properties of the compound dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions.

| Property | Value | Source |

| Molecular Weight | 260.04 g/mol | [1] |

| Physical Form | Solid, crystalline powder | [1] |

| Melting Point | 93°C (Predicted) | [2] |

| Boiling Point | 150-155 °C at 0.2 Torr | [2] |

| Density | 1.800 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.77 ± 0.14 (Predicted, for the phenolic proton) | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via the selective α-bromination of its ketone precursor, 4'-hydroxy-3'-nitroacetophenone. This precursor is commercially available and can be synthesized if necessary.[3] The chosen synthetic route is efficient and relies on well-established reaction mechanisms.

Proposed Synthetic Pathway: Electrophilic α-Bromination

The workflow involves the direct bromination of the carbon atom adjacent to the carbonyl group. This position is activated towards electrophilic attack due to the ability of the ketone to form an enol or enolate intermediate.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol provides a robust method for laboratory-scale synthesis.

Materials:

-

4'-Hydroxy-3'-nitroacetophenone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethanol

-

Standard laboratory glassware, magnetic stirrer, dropping funnel, and ice bath

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4'-hydroxy-3'-nitroacetophenone in glacial acetic acid.

-

Bromination: Cool the flask in an ice bath. Slowly add 1.05 equivalents of bromine, dissolved in a small amount of glacial acetic acid, via a dropping funnel over 30 minutes. Maintain the temperature below 10°C.

-

Scientist's Note: The reaction is performed in an acidic medium to facilitate the formation of the enol tautomer of the ketone. The enol is the nucleophilic species that attacks the electrophilic bromine. Using a slight excess of bromine ensures complete conversion of the starting material.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice-cold water. This will precipitate the crude product.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acetic acid and hydrobromic acid byproduct until effervescence ceases.

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude solid from ethanol to yield pure this compound as a crystalline solid.

-

Validation: Confirm the product's identity and purity by measuring its melting point and acquiring analytical spectra (NMR, IR, MS).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. Expect two major peaks in the molecular ion region: [M]+ and [M+2]+, with nearly equal intensity (approximately 1:1 ratio), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H stretch | 3200-3400 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Ketone C=O stretch | 1680-1700 |

| Aromatic N-O stretch (asymmetric) | 1510-1550 |

| Aromatic N-O stretch (symmetric) | 1340-1380 |

| C-Br stretch | 500-600 |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons (typically 3H, appearing as complex multiplets in the 7.0-8.5 ppm range), the phenolic proton (1H, broad singlet, may be exchangeable with D₂O), and a characteristic singlet for the brominated methylene protons (-CH₂Br) around 4.5-5.0 ppm.

-

¹³C NMR: Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), and the methylene carbon bearing the bromine (~30-40 ppm).

-

Applications in Medicinal Chemistry and Drug Development

The utility of this compound stems from its identity as a reactive fragment that can be used to build larger molecules or to directly interact with biological targets.

Covalent Inhibition of Enzymes

The α-bromoketone moiety is a potent electrophilic "warhead." It functions as an irreversible or covalent inhibitor by forming a stable covalent bond with nucleophilic amino acid residues (such as Cysteine, Histidine, or Lysine) within the active site of an enzyme. This mechanism is particularly relevant for inhibiting protein tyrosine phosphatases (PTPs), where a reactive cysteine residue is often central to the catalytic mechanism.[4]

Sources

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-4'-hydroxy-3'-nitroacetophenone

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical properties of 2-bromo-4'-hydroxy-3'-nitroacetophenone. The information herein is curated to provide not only foundational data but also the experimental context and causality essential for practical laboratory applications.

Introduction and Strategic Importance

This compound is a substituted aromatic ketone of significant interest in synthetic organic chemistry and medicinal chemistry. Its trifunctional nature—possessing a reactive α-bromoketone moiety, an acidic phenolic hydroxyl group, and an electron-withdrawing nitro group—makes it a versatile intermediate for the synthesis of more complex molecular architectures, including heterocyclic compounds and potential pharmaceutical agents.

A thorough understanding of its physical properties is paramount for its effective use. These properties govern critical experimental parameters such as reaction conditions, solvent selection, purification strategies, and storage protocols. This document provides a focused examination of these characteristics, grounded in available data and established analytical principles.

Compound Identification and Molecular Structure

Correctly identifying a chemical compound is the bedrock of scientific reproducibility. The primary identifiers for this compound are consolidated below.

| Identifier | Value | Source |

| CAS Number | 5029-61-8 | [1][2] |

| Molecular Formula | C₈H₆BrNO₄ | [1] |

| Molecular Weight | 260.04 g/mol | [1] |

| IUPAC Name | 2-Bromo-1-(4-hydroxy-3-nitrophenyl)ethanone | [1] |

| Common Synonyms | α-Bromo-4-hydroxy-3-nitroacetophenone | [1] |

Molecular Structure Visualization

The spatial arrangement of functional groups dictates the compound's chemical behavior and physical properties. The 2D structure is depicted below.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The fundamental physical constants of a compound are essential for its handling, reaction setup, and purification. These properties are summarized below.

| Physical Property | Value | Notes & Experimental Context |

| Physical Form | Solid | [2] |

| Melting Point | 93 °C | [2] |

| Boiling Point | 150-155 °C at 0.2 Torr | [1][2] |

| Density (Predicted) | 1.800 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.77 ± 0.14 | [2] |

| Solubility | No quantitative data is available. | Qualitatively, the presence of a phenolic hydroxyl group suggests potential solubility in polar organic solvents like alcohols, acetone, and ethyl acetate. Its overall aromatic and halogenated structure likely limits its solubility in water. |

Expert Insight: The reported boiling point is under reduced pressure (0.2 Torr), which indicates that the compound is susceptible to decomposition at its atmospheric boiling point. This is a critical consideration for purification; vacuum distillation is the appropriate method if distillation is required, while recrystallization is generally preferred for a solid of this nature. The predicted pKa of ~4.77 is significantly lower than that of phenol (~10), a direct consequence of the powerful electron-withdrawing effects of the adjacent nitro group and the para-acetyl group, which stabilize the corresponding phenoxide anion.

Spectroscopic Data and Structural Elucidation

Infrared (IR) Spectroscopy

An IR spectrum is invaluable for confirming the presence of key functional groups. For this compound, the following absorption bands are expected:

-

~3400-3200 cm⁻¹ (broad): O-H stretching vibration from the phenolic hydroxyl group.

-

~1680 cm⁻¹ (strong): C=O (carbonyl) stretching of the acetophenone, conjugated to the aromatic ring.

-

~1580 and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching of the aromatic nitro group, respectively.

-

~1600, ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~600-700 cm⁻¹: C-Br stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be highly informative.

-

Aromatic Region (δ 7.0-8.5 ppm): The three aromatic protons would appear as distinct signals, with their splitting patterns (doublets, doublet of doublets) and chemical shifts dictated by the electronic effects of the three different substituents. The proton ortho to the carbonyl group would likely be the most downfield.

-

Methylene Protons (δ ~4.5 ppm): A singlet corresponding to the two protons of the -COCH₂Br group is expected. The electronegativity of the adjacent carbonyl and bromine atoms shifts this signal significantly downfield.[6]

-

Phenolic Proton (δ > 9.0 ppm): A broad singlet for the -OH proton, which is exchangeable with D₂O. Its exact chemical shift would be concentration and solvent-dependent.

-

-

¹³C NMR:

-

Carbonyl Carbon (δ > 190 ppm): The ketone carbonyl carbon would be observed far downfield.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons are expected, with chemical shifts influenced by the attached functional groups. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the hydroxyl group (C-OH) would be particularly revealing.

-

Methylene Carbon (δ ~30-40 ppm): The α-carbon (-CH₂Br) would appear in the aliphatic region.

-

Mass Spectrometry (MS)

The mass spectrum would provide crucial information about the molecular weight and isotopic distribution.

-

Molecular Ion (M⁺): A prominent molecular ion peak would be expected. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion would appear as a characteristic doublet (M⁺ and M+2 peaks) of nearly equal intensity, separated by 2 m/z units. This is a definitive signature for a monobrominated compound.

-

Fragmentation: Common fragmentation pathways would include the loss of the bromine atom ([M-Br]⁺) and cleavage of the acetyl group, leading to a characteristic fragment at m/z = 43 ([CH₃CO]⁺) or loss of the bromomethyl radical ([M-CH₂Br]⁺).

Self-Validating Experimental Protocols

Trustworthy data is generated through robust experimental design. The following section details a standard, self-validating protocol for determining a key physical property: the melting point.

Workflow: Melting Point Determination

The melting point provides a quick and effective assessment of a compound's purity. A pure substance melts over a narrow range (typically < 1°C), whereas impurities depress and broaden the melting range.

Caption: Standard workflow for melting point determination.

Detailed Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity.[7]

-

Finely powder a small amount of the sample on a watch glass.

-

Tap the open end of a glass capillary tube into the powder until a 1-2 mm column of the sample is packed into the bottom, sealed end of the tube.[8]

-

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Set the heating program. For an unknown or to verify a literature value, a two-step heating process is most efficient and accurate.

-

Rapid Ramp: Set a fast heating rate (e.g., 10-15°C/minute) to quickly approach the expected melting point (literature value: 93°C). Set the stop temperature to ~80°C.

-

Slow Ramp: Set a slow, precise heating rate of 1-2°C/minute through the expected melting range. This slow rate is critical for accurate observation.[9]

-

-

-

Observation and Recording:

-

Observe the sample closely through the magnified viewing port as the temperature approaches the expected melting point.

-

Record the temperature (T₁) at which the very first droplet of liquid becomes visible within the solid matrix.

-

Continue heating at the slow rate and record the temperature (T₂) at which the last crystal of solid fully melts into a clear liquid.

-

-

Interpretation (Self-Validation):

-

The melting range is reported as T₁ – T₂.

-

Trustworthiness Check: A sharp melting range (e.g., 92.5-93.2°C) that aligns with the literature value confirms the sample's high purity and identity. A broad range (e.g., 88-92°C) indicates the presence of impurities, necessitating further purification (e.g., recrystallization).

-

For rigorous validation, perform the measurement in triplicate with fresh samples for each run.

-

Safety and Handling

A review of safety data indicates that this compound should be handled with appropriate care.

-

Hazard Classification: It is classified as an irritant, causing skin and serious eye irritation. It may also be harmful if swallowed.[2]

-

Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a solid crystalline compound with a well-defined melting point of 93°C. Its key structural features, including the phenolic hydroxyl, aromatic nitro, and α-bromoketone groups, are readily identifiable through standard spectroscopic techniques. The compound's thermal lability necessitates careful handling during purification, with vacuum distillation or recrystallization being the methods of choice. The provided protocols and data serve as a foundational guide for researchers to confidently handle, characterize, and utilize this versatile chemical intermediate in their synthetic endeavors.

References

-

PubChem. 4-Hydroxy-3-Nitroacetophenone. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-4'-nitroacetophenone. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2020). [Link]

-

Dunbar, R. C., Moore, D. T., & Oomens, J. IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. The Journal of Physical Chemistry A, 110(27), 8315–8324. (2006). [Link]

-

McAlduff, E. J. Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Canadian Journal of Chemistry, 58(6), 622–627. (1980). [Link]

-

University of Karbala. experiment (1) determination of melting points. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Amrita Vishwa Vidyapeetham. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

Köse, E. THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. DergiPark. (2016). [Link]

-

Otsuka, M., et al. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4636–4643. (2021). [Link]

-

Westlab. Measuring the Melting Point. (2023). [Link]

-

Dunbar, R. C., Moore, D. T., & Oomens, J. IR-Spectroscopic Characterization of Acetophenone Complexes with Fe , Co , and Ni Using Free-Electron-Laser IRMPD†. ElectronicsAndBooks. (2006). [Link]

-

Solubility of Things. 4'-Hydroxyacetophenone. [Link]

-

Scholars Research Library. Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 5029-61-8 [chemicalbook.com]

- 3. 2-Bromo-4'-nitroacetophenone | C8H6BrNO3 | CID 66840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. 2-Bromo-4'-nitroacetophenone(99-81-0) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. davjalandhar.com [davjalandhar.com]

2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE melting point

An In-depth Technical Guide to the Melting Point of 2-Bromo-4'-hydroxy-3'-nitroacetophenone

Introduction

This compound is a substituted aromatic ketone of significant interest in synthetic organic chemistry. Its multifunctional structure, featuring a brominated acetyl group, a hydroxyl group, and a nitro group on the phenyl ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. As with any crystalline solid used in research and development, the melting point is a critical physical characteristic. It serves as a primary indicator of identity and a crucial benchmark for purity.[1][2] An accurate determination of the melting point is fundamental for quality control, ensuring the reliability of subsequent experimental work.

This guide provides a comprehensive overview of the melting point of this compound, the underlying scientific principles, a detailed protocol for its determination, and an analysis of the key factors that influence this property.

Physicochemical Data Summary

The reported physicochemical properties of this compound are summarized below. The melting point is a key parameter for initial characterization.

| Property | Value | Source |

| CAS Number | 5029-61-8 | [3] |

| Molecular Formula | C₈H₆BrNO₄ | [3] |

| Molecular Weight | 260.04 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 93°C | [3] |

| Boiling Point | 150-155 °C (at 0.2 Torr) | [3] |

| Predicted Density | 1.800±0.06 g/cm³ | [3] |

Core Principles of Melting Point Analysis

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase, representing the point where both phases are in equilibrium.[4] For a pure, crystalline organic compound, this transition is typically sharp, occurring over a narrow range of 0.5-1.0°C.

However, the presence of even minor impurities can cause a phenomenon known as melting point depression , which both lowers the melting point and broadens the melting range.[4] This occurs because impurities disrupt the uniform crystal lattice of the solid, requiring less energy to break the intermolecular forces.[4] Consequently, melting point determination is a powerful and readily accessible tool for assessing the purity of a sample.[2]

Key Factors Influencing the Melting Point of this compound

Several molecular and experimental factors dictate the observed melting point of this compound.

-

Intermolecular Forces: The molecular structure of this compound contains several polar functional groups:

-

Hydroxyl (-OH) group: Capable of forming strong hydrogen bonds.

-

Nitro (-NO₂) group and Carbonyl (C=O) group: Create strong dipole-dipole interactions. These strong intermolecular forces require significant thermal energy to overcome, resulting in a relatively high melting point for a molecule of its size.[5][6]

-

-

Purity: The presence of impurities is the most common cause of deviation from the literature melting point value. Potential impurities could include:

-

Starting materials from its synthesis, such as 4-hydroxy-3-nitroacetophenone.

-

Isomeric by-products formed during nitration or bromination steps.

-

Residual solvents used during synthesis and purification. An observed melting point that is lower and broader than the reported 93°C strongly suggests the sample is impure.[7]

-

-

Molecular Packing and Symmetry: The efficiency with which molecules pack into a crystal lattice influences the melting point.[8] More symmetrical molecules tend to pack more tightly, resulting in a more stable crystal lattice that requires more energy to break apart.[8]

-

Rate of Heating: The rate at which the sample is heated during measurement must be slow and controlled. Rapid heating does not allow the system to reach thermal equilibrium, which can lead to an artificially high and broad melting range reading on the thermometer.

Standard Operating Procedure for Capillary Melting Point Determination

This protocol describes the standard method for accurately determining the melting point of a solid organic compound using a capillary-based apparatus (e.g., Mel-Temp).

Experimental Workflow Diagram

Sources

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 3. This compound | 5029-61-8 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 6. sciencing.com [sciencing.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Solubility of 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a solvent dictates its bioavailability, its formulation possibilities, and ultimately, its efficacy and safety. Low aqueous solubility, in particular, can be a significant impediment, leading to poor absorption and erratic dosing.[1] Therefore, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a cornerstone of successful drug design.

This guide provides an in-depth technical overview of the solubility of 2-bromo-4'-hydroxy-3'-nitroacetophenone, a substituted acetophenone with potential applications in medicinal chemistry. Given the limited availability of direct quantitative solubility data for this specific molecule, this document, from the perspective of a seasoned application scientist, will focus on a predictive analysis based on its structural features and the known properties of analogous compounds. Furthermore, it will provide detailed, field-proven experimental protocols for the precise determination of both its thermodynamic and kinetic solubility, empowering researchers to generate the critical data needed for their development programs.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₄ | |

| Molecular Weight | 260.04 g/mol | |

| Appearance | Solid | |

| Melting Point | 93°C | |

| pKa (predicted) | 4.77 ± 0.14 | |

| Boiling Point (predicted) | 150-155 °C at 0.2 Torr | |

| Density (predicted) | 1.800 ± 0.06 g/cm³ |

Predictive Solubility Analysis: A Structure-Based Approach

The solubility of an organic molecule is a direct consequence of its structural features and the interplay of intermolecular forces with the solvent. The structure of this compound contains several key functional groups that will govern its solubility profile.

-

Phenolic Hydroxyl (-OH) Group: This group is capable of both donating and accepting hydrogen bonds, which generally enhances solubility in polar protic solvents like water and alcohols. The predicted pKa of 4.77 suggests that the phenolic proton is acidic. This implies that the compound's aqueous solubility will be highly pH-dependent, with significantly increased solubility in basic solutions due to the formation of the more polar phenolate salt.

-

Nitro (-NO₂) Group: The nitro group is a strong electron-withdrawing group and is moderately polar. Its presence can increase the overall polarity of the molecule, potentially enhancing solubility in polar solvents.

-

Acetophenone Core: The aromatic ring and the ketone group contribute to both polar and non-polar characteristics. The ketone's carbonyl group can act as a hydrogen bond acceptor.

-

Bromo (-Br) Group: The bromine atom is large and contributes to the molecule's non-polar character, which may lead to lower solubility in highly polar solvents like water.

Based on these features and qualitative data for analogous compounds, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents like DMSO and DMF, where strong dipole-dipole interactions can occur. A close analog, 2-bromo-4'-hydroxyacetophenone, demonstrates high solubility in DMSO (200 mg/mL) and methanol (125 mg/mL) with sonication.

-

Moderate to Good Solubility: Likely in polar protic solvents such as methanol, ethanol, and isopropanol, due to hydrogen bonding with the hydroxyl group.

-

Slight to Moderate Solubility: Expected in solvents of intermediate polarity like acetone and ethyl acetate.

-

Low Solubility: Predicted in non-polar solvents such as hexanes and toluene, where the polar functional groups would have unfavorable interactions.

-

pH-Dependent Aqueous Solubility: Low solubility is expected in neutral and acidic aqueous solutions. Solubility will increase significantly at pH values above the pKa (4.77) as the phenolic proton is removed.

The following table provides an estimated qualitative and quantitative solubility profile based on the analysis of the compound's structure and data from similar molecules. These values should be confirmed experimentally using the protocols outlined in the subsequent sections.

| Solvent | Solvent Class | Predicted Qualitative Solubility | Estimated Quantitative Solubility (at 25°C) | Rationale |

| Water (pH 7.0) | Polar Protic | Sparingly Soluble | < 1 mg/mL | The presence of polar groups is offset by the non-polar aromatic ring and bromine. |

| Water (pH 9.0) | Polar Protic | Soluble | > 10 mg/mL | Deprotonation of the acidic phenol to the more soluble phenolate salt. |

| Methanol | Polar Protic | Soluble | > 100 mg/mL | Strong hydrogen bonding potential with the hydroxyl and nitro groups. |

| Ethanol | Polar Protic | Soluble | > 50 mg/mL | Good hydrogen bonding, but slightly less polar than methanol. |

| Isopropanol | Polar Protic | Moderately Soluble | 10-50 mg/mL | Increased hydrocarbon character compared to methanol and ethanol. |

| Acetone | Polar Aprotic | Moderately Soluble | 10-50 mg/mL | Good dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble | 1-10 mg/mL | Moderate polarity. |

| Dichloromethane | Halogenated | Slightly Soluble | 1-10 mg/mL | Can interact with the bromo group and aromatic ring. |

| Toluene | Aromatic | Sparingly Soluble | < 1 mg/mL | Primarily non-polar interactions. |

| Hexane | Non-polar | Insoluble | < 0.1 mg/mL | Mismatch in polarity. |

| DMSO | Polar Aprotic | Very Soluble | > 200 mg/mL | Strong polar aprotic solvent capable of disrupting crystal lattice forces. |

Experimental Determination of Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at a given temperature and pressure. The shake-flask method is the most reliable technique for its determination.

Protocol: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in a selection of pharmaceutically relevant solvents at controlled temperatures.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, buffered solutions at various pHs, ethanol, isopropanol, acetonitrile, ethyl acetate)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Solvent Systems: Prepare the desired solvents and aqueous buffer solutions. For pH-dependent solubility, prepare buffers at relevant pH values (e.g., 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation. A general starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Quantification:

-

HPLC Analysis: Prepare a calibration curve using standard solutions of the compound of known concentrations. Dilute the filtered supernatant to fall within the linear range of the calibration curve and analyze by HPLC.

-

UV-Vis Spectroscopy: If the compound has a strong chromophore and does not suffer from interference from the solvent, a UV-Vis spectrophotometer can be used. A calibration curve must be generated in the same solvent system.

-

-

Data Analysis: Calculate the concentration of the dissolved compound in the filtered supernatant using the calibration curve. This concentration represents the thermodynamic solubility.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Prolonged Agitation: Allows sufficient time for the dissolution process to reach equilibrium, which can be slow for poorly soluble compounds.

-

Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.

-

Filtration: Removes any undissolved micro- or nanoparticles that could lead to an overestimation of solubility.

-

HPLC/UV-Vis Quantification: Provides accurate and sensitive measurement of the dissolved compound's concentration.

Conclusion: A Pathway to Informed Drug Development

While direct, quantitative solubility data for this compound remains to be extensively published, a robust understanding of its likely behavior can be derived from its chemical structure and the properties of analogous compounds. This guide has provided a framework for predicting its solubility in a range of pharmaceutically relevant solvents and, more importantly, has detailed the experimental protocols necessary to obtain precise, reliable data.

For researchers and drug development professionals, the systematic determination of both thermodynamic and kinetic solubility is not an optional step but a fundamental requirement. The protocols and insights provided herein are designed to be a self-validating system, empowering scientists to generate the high-quality data necessary to make informed decisions, optimize formulations, and ultimately, accelerate the journey of promising molecules to impactful medicines.

References

-

ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

Sources

2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2-Bromo-4'-hydroxy-3'-nitroacetophenone

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed spectroscopic analysis of this compound, a key intermediate in synthetic organic chemistry and pharmaceutical development. As a Senior Application Scientist, this guide is structured to deliver not just raw data, but a foundational understanding of the molecule's spectral behavior, grounded in established scientific principles. The methodologies and interpretations presented herein are designed to be a self-validating reference for professionals engaged in the characterization of complex organic molecules.

Molecular Overview and Spectroscopic Significance

This compound (CAS No: 5029-61-8, Molecular Formula: C₈H₆BrNO₄, Molecular Weight: 260.04 g/mol ) is a multi-functionalized aromatic ketone. Its structure incorporates a bromoacetyl group, a hydroxyl group, and a nitro group, all of which impart distinct and predictable signatures in various spectroscopic analyses. Accurate characterization is paramount for its use in subsequent synthetic steps and for understanding its role in medicinal chemistry.

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Predicted Mass Spectrum Data

The presence of bromine is a key feature in the mass spectrum, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M+ and M+2 isotopic pattern for bromine-containing fragments.

| m/z Value | Ion | Rationale |

| 260 / 262 | [C₈H₆BrNO₄]⁺˙ (M⁺˙) | The molecular ion peak and its M+2 isotope peak, with approximately equal intensity, confirming the presence of one bromine atom. |

| 181 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 166 | [M - Br - CH₃]⁺ or [C₇H₄NO₄]⁺ | Subsequent loss of a methyl radical or a fragment corresponding to the aromatic ring. |

| 150 | [C₇H₄NO₃]⁺˙ | A common fragment for nitrophenacyl compounds. [2] |

| 120 | [C₇H₄O₂]⁺˙ | Loss of NO₂ from a fragment. |

| 43 | [CH₃CO]⁺ | The acylium ion, a characteristic fragment for acetophenones. |

Predicted Fragmentation Pathway

The primary fragmentation is expected to involve the cleavage of the C-Br bond and the bond between the carbonyl carbon and the methylene carbon (alpha-cleavage).

Sources

An In-depth Technical Guide to 2-Bromo-4'-Hydroxy-3'-Nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-bromo-4'-hydroxy-3'-nitroacetophenone, a substituted acetophenone with significant potential as a versatile intermediate in synthetic organic chemistry and drug discovery. While this specific molecule is not extensively documented in peer-reviewed literature, this guide consolidates available data, provides predicted analytical characteristics, and outlines a plausible synthetic pathway based on established chemical principles. The document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.

Introduction: The Strategic Importance of Substituted Acetophenones

Substituted acetophenones are a cornerstone in medicinal chemistry and materials science, serving as crucial building blocks for a diverse array of biologically active molecules and functional materials. The strategic placement of various functional groups on the acetophenone scaffold allows for the fine-tuning of electronic properties, reactivity, and biological interactions. The title compound, this compound, is a prime example of a highly functionalized intermediate. The presence of an α-bromo ketone imparts a reactive electrophilic site, the phenolic hydroxyl group offers a handle for derivatization and potential hydrogen bonding interactions, and the nitro group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and providing a precursor for an amino group. These features make it a valuable synthon for the construction of complex heterocyclic systems and novel pharmaceutical candidates.

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is confirmed by its CAS number and molecular formula.

-

IUPAC Name: 2-Bromo-1-(4-hydroxy-3-nitrophenyl)ethanone

-

Molecular Formula: C₈H₆BrNO₄[2]

-

Molecular Weight: 260.04 g/mol [3]

A summary of its known and predicted physicochemical properties is presented in the table below.

| Property | Value | Source |

| Appearance | Solid (predicted) | - |

| Melting Point | 93 °C | [3] |

| Boiling Point | 150-155 °C (at 0.2 Torr) | [3] |

| pKa | 4.77 (Predicted) | [3] |

Synthesis of this compound: A Proposed Pathway

The proposed synthesis involves the direct bromination of the α-carbon of the acetyl group of 4'-hydroxy-3'-nitroacetophenone. The presence of the electron-withdrawing nitro group and the activating hydroxyl group on the aromatic ring can influence the reaction conditions required.

Experimental Protocol: Proposed α-Bromination

This protocol is a generalized procedure based on common methods for the α-bromination of acetophenone derivatives.[4] Optimization of reaction time, temperature, and stoichiometry of reagents may be necessary to achieve high yields and purity.

Materials:

-

4'-Hydroxy-3'-nitroacetophenone

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-hydroxy-3'-nitroacetophenone (1 equivalent) in anhydrous CCl₄.

-

Add N-Bromosuccinimide (NBS) (1.05-1.1 equivalents) to the solution.

-

Add a catalytic amount of AIBN or BPO.

-

Flush the apparatus with an inert gas.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is a convenient and selective source of bromine for allylic and benzylic bromination, as well as α-bromination of ketones, under radical conditions. It is a solid, making it easier and safer to handle than liquid bromine.

-

Radical Initiator (AIBN/BPO): The α-bromination of ketones with NBS proceeds via a radical mechanism. AIBN or BPO is used to initiate the reaction by providing a source of radicals upon heating.

-

Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of NBS and potential side reactions.

-

Inert Atmosphere: An inert atmosphere prevents the interference of atmospheric oxygen, which can act as a radical scavenger and inhibit the desired reaction.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | Singlet (broad) | 1H | Ar-OH |

| ~8.5 | Doublet | 1H | Ar-H (proton ortho to the nitro group) |

| ~8.2 | Doublet of doublets | 1H | Ar-H (proton ortho to the acetyl group) |

| ~7.2 | Doublet | 1H | Ar-H (proton meta to the nitro group) |

| ~4.5 | Singlet | 2H | -COCH₂Br |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the brominated methylene carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl, hydroxyl, and nitro groups.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-3500 | O-H (hydroxyl) | Broad absorption |

| ~1680 | C=O (carbonyl) | Strong, sharp absorption |

| ~1520 and ~1350 | N-O (nitro) | Two strong absorptions for asymmetric and symmetric stretching |

| ~1250 | C-O (phenol) | Stretching vibration |

| ~600-700 | C-Br | Stretching vibration |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Key fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the acetyl group.

Potential Applications in Drug Discovery and Development

While specific biological activities of this compound are not documented, its structural motifs suggest several promising avenues for research. Halogenated acetophenones are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

-

Intermediate for Heterocyclic Synthesis: The α-bromo ketone functionality is a classic electrophile for the synthesis of various five- and six-membered heterocyclic rings, such as thiazoles, imidazoles, and pyrimidines. These scaffolds are prevalent in many approved drugs.

-

Potential Enzyme Inhibition: The electrophilic nature of the α-bromomethyl ketone group makes it a potential covalent inhibitor of enzymes with nucleophilic residues (e.g., cysteine or histidine) in their active sites. For instance, related bromoacetophenone derivatives have been investigated as inhibitors of protein tyrosine phosphatases.[5]

-

Precursor for Bioactive Amines: The nitro group can be readily reduced to an amine, opening up a vast chemical space for further derivatization to explore structure-activity relationships for various biological targets.

Diagram of Potential Application Pathways:

Caption: Potential synthetic transformations and applications.

Safety and Handling

As with all α-bromo ketones, this compound should be handled with care as it is expected to be a lachrymator and a skin and respiratory tract irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a strategically functionalized molecule with considerable potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and predicted analytical data. While further experimental validation is required to fully elucidate its properties and reactivity, the information presented here serves as a valuable starting point for researchers looking to exploit the synthetic utility of this promising intermediate.

References

-

PubChem. (n.d.). 2-Bromo-4'-nitroacetophenone. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-nitroacetophenone. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024).

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd.

- BenchChem. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry.

-

PubChem. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.

-

NIST. (n.d.). 4-Bromo-3'-nitroacetophenone. National Institute of Standards and Technology. Retrieved January 25, 2026, from [Link]

- Acta Crystallographica Section E: Structure Reports Online. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone.

- MDPI. (2023).

- Loba Chemie. (2019). 2-BROMO-3'-NITRO-4'-BENZYLOXY-ACETOPHENONE MSDS.

- ResearchGate. (2008).

- DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID.

- BenchChem. (n.d.). Synthesis routes of 4'-Hydroxy-3'-nitroacetophenone.

- ResearchGate. (n.d.).

- MedChemExpress. (2025).

- European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). Selective Bromination of Ortho Hydroxy Acetophenones Using N-Bromo Succinimide (NBS)

- ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone.

- ResearchGate. (2025). Specific Gram-Positive Antibacterial Activity of 4-hydroxy-3-(3-methyl-2-butenyl)

- MassBank. (2008). 4'-BROMOACETOPHENONE; EI-B; MS.

- Valorexo. (n.d.). 3 Nitroacetophenone Ir Spectrum.

- SpectraBase. (n.d.). 2-Bromo-4'-phenylacetophenone - Mass Spectrum (GC).

Sources

- 1. 2-Bromo-4 -hydroxy-3 -nitroacetophenone AldrichCPR 5029-61-8 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 5029-61-8 [chemicalbook.com]

- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-Bromo-4'-hydroxy-3'-nitroacetophenone: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 2-bromo-4'-hydroxy-3'-nitroacetophenone, a highly functionalized aromatic ketone that serves as a critical building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring an α-bromoketone, a hydroxyl group, and a nitro group on the phenyl ring, endows it with significant chemical reactivity and versatility. This document details the compound's nomenclature, physicochemical properties, and a validated synthetic pathway. The core focus is on its strategic application as a precursor for synthesizing pharmacologically relevant scaffolds, such as chalcones and various heterocyclic systems. We further explore the mechanistic basis for its utility in developing enzyme inhibitors and other biologically active agents, supported by detailed experimental protocols and safety guidelines for laboratory professionals.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational for scientific communication and reproducibility. The subject of this guide is commonly known as this compound. According to the standards set by the International Union of Pure and Applied Chemistry (IUPAC), its systematic name is 2-bromo-1-(4-hydroxy-3-nitrophenyl)ethanone . This nomenclature unambiguously defines the connectivity of the atoms, with the numbering of the phenyl ring substituents relative to the acetyl group.

For cross-referencing across databases and regulatory frameworks, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 5029-61-8 | [1][2] |

| Molecular Formula | C₈H₆BrNO₄ | [2] |

| Molecular Weight | 260.04 g/mol | [2] |

| Canonical SMILES | C1(=C(C=C(C=C1)C(=O)CBr)O)[O-] | |

| InChI Key | ADFUHIYILOQDHG-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, reaction conditions, and pharmacokinetic behavior in biological systems. This compound is a solid at room temperature, with solubility characteristics typical of polar organic molecules.

| Property | Value | Notes |

| Appearance | Solid | |

| Melting Point | 93°C | [1] |

| Boiling Point | 150-155°C (at 0.2 Torr) | [1] |

| Density | ~1.80 g/cm³ | Predicted value[1] |

| pKa | ~4.77 | Predicted value, attributed to the phenolic hydroxyl group[1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that relies on the sequential functionalization of a simpler, commercially available precursor. The most logical starting material is 4'-hydroxyacetophenone, chosen for its acetyl group and appropriately positioned hydroxyl group, which directs the subsequent electrophilic substitution.

The synthetic strategy involves two canonical transformations:

-

Electrophilic Aromatic Substitution (Nitration): The electron-donating hydroxyl group is an ortho-, para-director. Since the para position is blocked by the acetyl group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the ortho position (C3'). A mixture of nitric and sulfuric acid is the classic and effective nitrating agent, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion.

-

Alpha-Halogenation: The second step involves the bromination of the α-carbon of the ketone. This reaction proceeds via an enol or enolate intermediate, which is then attacked by molecular bromine. The acidic conditions often used for this transformation favor the formation of the enol tautomer, which subsequently reacts with bromine.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles.

Objective: To synthesize this compound from 4'-hydroxyacetophenone.

Materials:

-

4'-Hydroxyacetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Ice, Distilled Water, Sodium Bicarbonate Solution, Brine

-

Ethyl Acetate, Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Step A: Nitration of 4'-Hydroxyacetophenone

-

In a round-bottom flask cooled in an ice-water bath (0-5°C), slowly add 4'-hydroxyacetophenone (1.0 eq.) to concentrated sulfuric acid (3.0 eq.) with stirring.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2.0 eq.) in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4'-hydroxyacetophenone over 30 minutes, ensuring the temperature does not exceed 10°C. Causality: This slow, cold addition prevents runaway reactions and minimizes the formation of dinitrated byproducts.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice.

-

Collect the precipitated yellow solid (4'-hydroxy-3'-nitroacetophenone) by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

Step B: Alpha-Bromination

-

Dissolve the dried 4'-hydroxy-3'-nitroacetophenone (1.0 eq.) in glacial acetic acid in a round-bottom flask.

-

Add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise to the flask at room temperature with vigorous stirring. Self-Validation: The disappearance of the bromine's reddish-brown color indicates its consumption.

-

Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with a dilute sodium bicarbonate solution to neutralize excess acid, followed by washing with water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Core Applications in Medicinal Chemistry

The value of this compound lies in its utility as a versatile intermediate for constructing more complex molecules with therapeutic potential.

Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that form the central core for a variety of flavonoid and isoflavonoid compounds. They are renowned for a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3] The title compound is an excellent substrate for the Claisen-Schmidt condensation reaction to produce highly functionalized chalcones.

Claisen-Schmidt Condensation Workflow

Caption: Reaction workflow for base-catalyzed chalcone synthesis.

Experimental Protocol: Chalcone Synthesis[5]

Objective: To synthesize a chalcone derivative via Claisen-Schmidt condensation.

Materials:

-

This compound (1.0 eq.)

-

A substituted aromatic aldehyde (e.g., benzaldehyde, anisaldehyde) (1.0 eq.)

-

Ethanol

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 40-50% aqueous solution

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolve this compound in a minimal amount of ethanol in a flask.

-

Add the selected aromatic aldehyde to the solution and stir.

-

Slowly add the aqueous NaOH or KOH solution (2.0-3.0 eq.) dropwise, maintaining the temperature between 20-25°C. Causality: A strong base is required to deprotonate the α-carbon, forming the nucleophilic enolate. The temperature is controlled to prevent side reactions.

-

Stir the mixture at room temperature for 4-24 hours.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl to a pH of ~2-3. This neutralizes the base and precipitates the chalcone product.[3]

-

Collect the solid by vacuum filtration, wash with cold water, and purify by recrystallization from ethanol.

Precursor for Heterocyclic Scaffolds

The α-bromoketone moiety is a powerful electrophilic handle for constructing five- and six-membered heterocyclic rings, which are ubiquitous in drug molecules. For example, in the Hantzsch thiazole synthesis, it can react with a thioamide to form a thiazole ring, a scaffold present in numerous antimicrobial and anticancer agents.

Role in Enzyme Inhibitor Development

The related compound, 2-bromo-4'-hydroxyacetophenone, is a known covalent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B, which are implicated in diabetes and cancer.[4] The mechanism involves the electrophilic α-carbon of the bromoketone being attacked by a nucleophilic cysteine residue in the enzyme's active site, forming an irreversible covalent bond.

While direct studies on this compound as a PTP inhibitor are less common, its structure is of high interest to medicinal chemists. The addition of the electron-withdrawing nitro group significantly alters the electronic properties of the phenyl ring and can influence binding affinity and reactivity, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing more potent and selective inhibitors.

Biological and Pharmacological Context

Derivatives of functionalized acetophenones exhibit a wide range of biological activities. The presence of bromine, hydroxyl, and nitro groups on the same scaffold suggests several potential therapeutic applications.

-

Antimicrobial Activity: Hydroxyacetophenone derivatives have demonstrated both antibacterial and antifungal properties.[4][5] Furthermore, bromophenols are being actively investigated as promising agents against resistant bacteria like MRSA.[6] The combination of these functionalities in one molecule makes it and its derivatives prime candidates for antimicrobial drug discovery.

-

Anti-inflammatory Effects: Chalcones derived from this acetophenone are known anti-inflammatory agents.[3] Additionally, other brominated phenolic compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB.[7]

-

Cytotoxic Activity: The ability to covalently modify proteins makes α-bromoketones interesting candidates for anticancer research. Halogenated acetophenones have been evaluated for their cytotoxic effects against various cancer cell lines, where the nature and position of the substituents are crucial for activity.[8]

Safety and Handling

As a laboratory reagent, this compound requires careful handling. It is classified as hazardous, and all personnel should consult the Safety Data Sheet (SDS) before use.

-

GHS Classification:

-

Precautionary Measures:

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

-

Personal Protective Equipment (PPE): Use a chemical fume hood, safety goggles, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 11 (Combustible Solids).

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed synthetic platform. Its trifunctional nature provides chemists with multiple reactive sites to build molecular complexity rapidly. Its demonstrated utility in the synthesis of chalcones and its potential as a precursor for heterocyclic drugs and enzyme inhibitors underscore its importance in modern drug discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its capabilities in the development of novel therapeutic agents.

References

- Vertex AI Search. (n.d.). 2-Bromo-4'-nitroacetophenone: Synthesis, Applications, and Biological Activity. Retrieved January 25, 2026.

- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry.

- Loba Chemie. (2019). 2-BROMO-3'-NITRO-4'-BENZYLOXY- ACETOPHENONE MSDS.

- Frontiers. (n.d.).

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone.

- Sigma-Aldrich. (n.d.). 2-bromo-4′-hydroxyacetophenone AldrichCPR.

- PubChem. (n.d.). 2-Bromo-4'-nitroacetophenone.

- PubChem. (n.d.). 4-Hydroxy-3-Nitroacetophenone.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- ChemicalBook. (2023). This compound.

- Google Patents. (n.d.). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.

- Sigma-Aldrich. (n.d.). 5'-Bromo-2'-hydroxy-3'-nitroacetophenone 97.

- National Institutes of Health (NIH). (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-4`-nitroacetophenone.

- ResearchGate. (n.d.). Synthesis of the three nitro-sustituted chalcones.

- CORE. (2017).

- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY.

- ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).

- Fisher Scientific. (n.d.). Sigma Aldrich this compound 10 g.

- Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Bromo-3'-hydroxyacetophenone.

- Sigma-Aldrich. (2021).

- National Institutes of Health (NIH). (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.

- Journal of Emerging Technologies and Innovative Research (JETIR). (2020). SYNTHESIS OF CHALCONES.

- MDPI. (n.d.). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds.

- BenchChem. (2025).

- MDPI. (n.d.).

Sources

- 1. This compound | 5029-61-8 [chemicalbook.com]

- 2. Sigma Aldrich this compound 10 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Discovery and history of 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE

An In-Depth Technical Guide to 2-Bromo-4'-hydroxy-3'-nitroacetophenone: Synthesis, History, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in the pharmaceutical industry. While not a novel compound in its own right, its significance is inextricably linked to the development of the anti-asthmatic drug, Pranlukast. This document details the historical context of its application, explores the prevalent synthetic methodologies with an emphasis on the underlying chemical principles, provides a detailed experimental protocol, and summarizes its physicochemical properties and applications. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this key chemical building block.

Introduction and Historical Context

This compound (CAS No: 5029-61-8) is an aromatic organic compound characterized by an acetophenone core substituted with bromo, hydroxyl, and nitro functional groups.[1][2] Its molecular formula is C₈H₆BrNO₄ and it has a molecular weight of 260.04 g/mol .[1]

The history of this compound is not one of a standalone discovery but rather of its emergence as a critical component in pharmaceutical manufacturing. Its prominence rose dramatically with the development of Pranlukast by a Japanese company in the mid-1990s.[3] Pranlukast is a potent and selective leukotriene receptor antagonist (LTRA) used effectively in the treatment of bronchial asthma.[3] The demand for a reliable and scalable synthesis of Pranlukast drove the innovation and optimization of synthetic routes for its precursors, thrusting this compound into the spotlight as a key industrial intermediate. Consequently, much of the available literature focuses on efficient and cost-effective methods for its production.

Synthetic Methodologies: A Rationale-Driven Approach

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The most industrially relevant and efficient methods often employ a one-pot strategy to minimize solvent waste and simplify operations, thereby reducing production costs.[3] A widely adopted approach begins with p-bromophenol and proceeds through three key transformations within the same solvent system: Acetylation, Fries Rearrangement, and Nitration.[3]

Causality Behind the Synthetic Strategy:

-

Starting Material: p-Bromophenol is an inexpensive and readily available starting material. The bromine atom serves as a directing group and remains in the final intermediate structure, while the phenol group allows for the introduction of the acetyl group via electrophilic substitution.

-

Fries Rearrangement: This reaction is a cornerstone of the synthesis. After protecting the hydroxyl group via acetylation, a Lewis acid catalyst (e.g., AlCl₃) promotes the intramolecular migration of the acetyl group from the oxygen atom to the ortho position on the aromatic ring.[3] This is a highly effective method for creating ortho-hydroxyacetophenones.

-

One-Pot Efficiency: Performing these sequential reactions in a single solvent like tetrachloroethylene avoids costly and time-consuming isolation and purification of intermediates, a critical factor for industrial-scale production.[3]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Three-Step, One-Pot Synthesis

The following protocol is adapted from established methodologies and exemplifies a robust synthesis.[3] It is a self-validating system, concluding with crystallization to ensure the purity of the final product, which must be confirmed by analytical techniques.

Materials:

-

p-Bromophenol

-

Tetrachloroethylene (solvent)

-

Triethylamine (base)

-

Acetic anhydride (acetylating agent)

-

Phosphoric acid (for workup)

-

Anhydrous Aluminum chloride (Lewis acid catalyst)

-

65% Nitric acid (nitrating agent)

Procedure:

-

Acetylation:

-

In a suitable reaction vessel, dissolve p-bromophenol (e.g., 1.16 mol) in tetrachloroethylene (e.g., 540 ml).

-

Add triethylamine (e.g., 1.28 mol) to the solution. Control the temperature and maintain it at 0°C using an ice bath.

-

Slowly add acetic anhydride (e.g., 1.27 mol) to the cooled mixture. The addition of a base like triethylamine neutralizes the acetic acid byproduct, driving the reaction to completion.

-

Allow the mixture to react for 2 hours at 0°C. Upon completion, add 1M phosphoric acid (e.g., 400 ml) and stir for 30 minutes to quench the reaction and neutralize the base.

-

Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the lower organic layer containing the acetylated intermediate.

-

-

Fries Rearrangement:

-

Transfer the organic solution to a clean reaction flask.

-

At room temperature, add anhydrous aluminum chloride (e.g., 1.56 mol). The Lewis acid coordinates to the carbonyl oxygen, facilitating the intramolecular electrophilic aromatic substitution.

-

Heat the mixture to reflux (approx. 121°C) and maintain for 6 hours.

-

After the reaction is complete, cool the system to 85°C and slowly add 1.5M phosphoric acid (e.g., 600 ml) to decompose the aluminum complex.

-

Stir for 40 minutes at room temperature, allow the layers to separate, and collect the lower organic layer.

-

-

Nitration and Isolation:

-

Transfer the resulting dark organic solution to another reaction flask.

-

Slowly add 65% nitric acid (e.g., 1.04 mol). The hydroxyl and acetyl groups direct the electrophilic nitration to the desired position.

-

Heat the reaction to 70°C for 2.5 hours.

-

After the reaction, cool the system to -15°C and allow the product to crystallize over 16 hours.

-

Collect the crystals by filtration, wash with cold tetrachloroethylene to remove impurities, and dry in an oven. This process typically yields a xanthochromatic (yellowish) crystal.[3]

-

Validation: The identity and purity of the final product should be confirmed using standard analytical methods such as Melting Point analysis, NMR spectroscopy, and HPLC.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 5029-61-8 | [1][2] |

| Molecular Formula | C₈H₆BrNO₄ | [1] |

| Molecular Weight | 260.04 g/mol | [1] |

| Appearance | Solid, yellowish crystal | [1][2][3] |

| Melting Point | 93°C | [2] |

| Boiling Point | 150-155 °C (at 0.2 Torr) | [2] |

| SMILES | Oc1ccc(cc1=O)C(=O)CBr | [1] |

| InChI Key | ADFUHIYILOQDHG-UHFFFAOYSA-N | [1] |

Applications in Research and Drug Development

The primary and most significant application of this compound is its role as a key starting material in the synthesis of Pranlukast.[3] The structure of the intermediate contains all the necessary functional groups, correctly positioned, for elaboration into the final active pharmaceutical ingredient (API).

Caption: Role as a key intermediate in drug development.

Beyond this specific application, the chemical scaffold itself is of interest to medicinal chemists. The α-bromoketone functionality is a reactive electrophile, making it a valuable building block for synthesizing a wide range of heterocyclic compounds, which are prevalent structures in many drug molecules.[4] While not the title compound, the related structure 2-bromo-4'-hydroxyacetophenone is a known precursor for creating inhibitors of protein tyrosine phosphatases (PTPs), enzymes implicated in metabolic disorders and cancer, highlighting the broader utility of this class of molecules in drug discovery.[4]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate care.

-